molecular formula C20H15ClN2O4 B2941850 N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide CAS No. 497060-31-8

N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide

Cat. No.: B2941850
CAS No.: 497060-31-8
M. Wt: 382.8
InChI Key: JCUAKPZLGWDMRA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound features a benzodioxole ring, a chloromethylphenoxy group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the chloromethylphenoxy group: This step involves the chlorination of a methylphenol derivative followed by etherification.

    Coupling with pyridine carboxamide: The final step involves the coupling of the benzodioxole and chloromethylphenoxy intermediates with a pyridine carboxamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethylphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)pyridine-3-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylphenoxy)pyridine-3-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)benzamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the benzodioxole ring and the chloromethylphenoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c1-12-9-13(21)4-6-16(12)27-20-15(3-2-8-22-20)19(24)23-14-5-7-17-18(10-14)26-11-25-17/h2-10H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUAKPZLGWDMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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